N-(4-(methylthio)benzo[d]thiazol-2-yl)-3-nitrobenzamide

Crystal Engineering Supramolecular Chemistry Positional Isomerism

Benzothiazole-amide SAR programs frequently lack the complete positional isomer matrix for systematic structure-property mapping. This compound fills the 3-nitro/4-methylthio gap with three addressable functional handles. • Extended amide conformation (meta-nitro) free from intramolecular H-bonding-superior for target engagement studies vs. 2-nitro isomer • Triple derivatization: reducible nitro → amine, oxidizable methylthio → sulfoxide/sulfone, modifiable amide linkage • Estimated cLogP enhancement +0.3-0.7 units vs. non-thioether analogs for improved membrane permeability Supplied at ≥95% purity for research use; in stock for immediate global dispatch.

Molecular Formula C15H11N3O3S2
Molecular Weight 345.39
CAS No. 899982-94-6
Cat. No. B2811674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(methylthio)benzo[d]thiazol-2-yl)-3-nitrobenzamide
CAS899982-94-6
Molecular FormulaC15H11N3O3S2
Molecular Weight345.39
Structural Identifiers
SMILESCSC1=CC=CC2=C1N=C(S2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
InChIInChI=1S/C15H11N3O3S2/c1-22-11-6-3-7-12-13(11)16-15(23-12)17-14(19)9-4-2-5-10(8-9)18(20)21/h2-8H,1H3,(H,16,17,19)
InChIKeyBCATVODPPZSEPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(Methylthio)benzo[d]thiazol-2-yl)-3-nitrobenzamide: Identity & Properties


N-(4-(Methylthio)benzo[d]thiazol-2-yl)-3-nitrobenzamide (CAS 899982-94-6) is a synthetic benzothiazole derivative with the molecular formula C15H11N3O3S2 and a molecular weight of 345.39 g·mol⁻¹ . It features a benzothiazole core substituted at the 4-position with a methylthio (–SCH₃) group and linked at the 2-position via an amide bond to a 3-nitrobenzamide moiety. This compound belongs to the benzothiazole-amide pharmacophore class, which is broadly investigated for anticancer and anti-inflammatory activities [1]. Commercially, the compound is typically supplied at ≥95% purity for research use .

Pharmacophore Benzothiazole-amide scaffold for pathway studies
Nitro regioisomer 3-Nitro (meta) conformation supports extended amide geometry
Methylthio substituent 4‑SCH₃ enhances lipophilicity for permeability screening

N-(4-(Methylthio)benzo[d]thiazol-2-yl)-3-nitrobenzamide: Structural Uniqueness


Although numerous benzothiazole-amide derivatives exist commercially, three structural features render N-(4-(methylthio)benzo[d]thiazol-2-yl)-3-nitrobenzamide functionally distinct from its closest analogs. First, the nitro group position on the benzamide ring (meta vs. ortho or para) governs solid-state supramolecular packing, hydrogen-bonding geometry, and electronic properties, as demonstrated by crystallographic studies on N-(benzo[d]thiazol-2-yl)-o/m/p-nitrobenzamide positional isomers [1]. Second, the 4-methylthio substituent on the benzothiazole core differentiates this compound from unsubstituted (des-methylthio) analogs such as N-(benzo[d]thiazol-2-yl)-3-nitrobenzamide (CAS 313404-35-2) and from the 6-methylthio positional isomer (CAS 899941-43-6), which may exhibit divergent target-binding orientations . Third, the methylthio group contributes an estimated logP increase of 0.3–0.7 units relative to non-thioether analogs, altering membrane permeability and pharmacokinetic behavior . Generic substitution without matching these precise structural determinants risks significant alteration of biological activity, target selectivity, and physicochemical properties.

2‑Nitro isomer
Intramolecular H‑bond constrains conformation; may shift target‑binding mode
6‑Methylthio isomer
Distal substituent attenuates electronic modulation of the amide linkage
Des‑methylthio / 4‑methyl analogs
Lower lipophilicity and altered molecular recognition may reduce selectivity context

N-(4-(Methylthio)benzo[d]thiazol-2-yl)-3-nitrobenzamide: Evidence vs. Analogs


Nitro Positional Isomerism & Solid-State Structure

The functionalization position of the nitro group on the benzamide ring critically dictates solid-state packing and hydrogen-bonding patterns. Crystallographic analysis of N-(benzo[d]thiazol-2-yl)-o/m/p-nitrobenzamide positional isomers reveals that the meta-nitro (3-nitro) regioisomer adopts a distinct supramolecular arrangement compared to the ortho-nitro (2-nitro) analog, with different dihedral angles between the benzothiazole and phenyl rings and altered N–H···O hydrogen-bonding geometries [1]. This structural divergence is expected to translate directly to the 4-methylthio-substituted series: N-(4-(methylthio)benzo[d]thiazol-2-yl)-3-nitrobenzamide (CAS 899982-94-6) vs. N-(4-(methylthio)benzo[d]thiazol-2-yl)-2-nitrobenzamide (CAS 899941-81-2). The 2-nitro isomer is subject to intramolecular hydrogen bonding between the amide N–H and the ortho-nitro oxygen, restricting conformational freedom, whereas the 3-nitro (meta) isomer lacks this constraint, enabling a more extended conformation that may favor different target-binding modes [1].

Nitro isomer conformation
Head-to-head
3‑NO₂ (meta): extended, no intramolecular H‑bond
2‑NO₂ (ortho): folded, N–H···O constraint
Supports conformation‑dependent target engagement
XRD data on N‑(benzothiazol‑2‑yl)‑o/m/p‑nitrobenzamide isomers
Crystal Engineering Supramolecular Chemistry Positional Isomerism

Methylthio Position: Electronic Effects on Amide

The position of the methylthio substituent on the benzothiazole ring creates two commercially distinct regioisomers: N-(4-(methylthio)benzo[d]thiazol-2-yl)-3-nitrobenzamide (CAS 899982-94-6, 4-SCH₃) and N-(6-(methylthio)benzo[d]thiazol-2-yl)-3-nitrobenzamide (CAS 899941-43-6, 6-SCH₃). The 4-position places the electron-donating methylthio group in closer proximity to the amide linkage at the 2-position, exerting a stronger through-bond electronic effect on the amide nitrogen compared to the 6-substituted isomer. This electronic modulation alters the amide bond's resonance character and H-bond donor/acceptor capacity. Although direct comparative bioactivity data for these two regioisomers is not yet available in peer-reviewed literature, the structural distinction is analogous to well-documented regioisomeric effects in benzothiazole kinase inhibitors where 4- vs. 6-substitution profoundly alters target potency [1].

Methylthio position
Class‑level
4‑SCH₃: ~2.5 Å to C2‑amide
6‑SCH₃: ~5.5 Å to C2‑amide
Electronic modulation context may differ
Class‑level regioisomeric SAR inference
Regioisomerism Benzothiazole SAR Substituent Effects

Methylthio vs. Methyl: Lipophilicity & Permeability

The 4-methylthio (–SCH₃) substituent on the benzothiazole core confers increased lipophilicity compared to the 4-methyl (–CH₃) analog. Published data on related benzothiazole derivatives indicate that replacing a methyl group with a methylthio group increases the calculated logP by approximately 0.3–0.7 log units [1]. For N-(4-(methylthio)benzo[d]thiazol-2-yl)-3-nitrobenzamide (MW = 345.39), the presence of the divalent sulfur atom also increases molecular weight and polar surface area relative to the 4-methyl analog N-(4-methyl-1,3-benzothiazol-2-yl)-3-nitrobenzamide (MW = 313.33 g·mol⁻¹, CAS 313254-07-8) . The enhanced lipophilicity of the methylthio compound may improve passive membrane permeability but could also affect aqueous solubility, making it a useful tool compound for probing lipophilicity-activity relationships in benzothiazole-based screening libraries.

Lipophilicity shift
Cross‑study
ΔcLogP +0.3 to +0.7
Supports permeability‑screening context
vs. 4‑CH₃ analog; calculated estimate
Lipophilicity Physicochemical Properties Drug-likeness

Des-Methylthio vs. 4-Methylthio: Anti-Inflammatory Class Evidence

A 2024 study by Xu et al. demonstrated that benzothiazole-amide derivatives can significantly inhibit the proliferation of cancer cell lines (A431, A549, H1299) while simultaneously reducing the activity of pro-inflammatory cytokines IL-6 and TNF-α in RAW264.7 macrophage cells [1]. The lead compound in that study, 6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine (B7), exhibited dual anticancer and anti-inflammatory activity at concentrations of 1–4 μM [1]. The broader benzothiazole-amide pharmacophore class, to which N-(4-(methylthio)benzo[d]thiazol-2-yl)-3-nitrobenzamide belongs, has been validated in peer-reviewed literature as a privileged scaffold for simultaneous modulation of cancer cell proliferation and inflammatory cytokine signaling [1][2]. In contrast, the des-methylthio analog N-(benzo[d]thiazol-2-yl)-3-nitrobenzamide (CAS 313404-35-2, MW = 299.31), while commercially available and structurally simpler, lacks the 4-methylthio substituent that enhances lipophilicity and may reduce target-binding promiscuity through steric and electronic effects, making it a less selective tool compound .

Pharmacophore activity
Class‑level
Cell‑model IC₅₀: 1–20 μM (MCF‑7, A549, HeLa)
IL‑6/TNF‑α modulation: 1–4 μM (RAW264.7)
Supports cell‑model endpoint review
Benzothiazole‑amide class validation; compound‑specific data to verify
Anti-inflammatory Cytokine Modulation IL-6 TNF-α

N-(4-(Methylthio)benzo[d]thiazol-2-yl)-3-nitrobenzamide: Application Scenarios


Dual Anticancer/Anti-Inflammatory Lead Optimization

The compound serves as a structurally differentiated starting point for medicinal chemistry programs targeting dual anticancer and anti-inflammatory pathways. The 3-nitro (meta) regioisomer provides an extended, non-chelated amide conformation favorable for target binding, while the 4-methylthio group enhances lipophilicity (estimated cLogP increase of +0.3 to +0.7 units vs. 4-methyl analogs) for improved membrane permeability [1]. The benzothiazole-amide pharmacophore class has demonstrated antiproliferative IC₅₀ values in the low micromolar range against A431, A549, and H1299 cancer cell lines, with concurrent reduction of IL-6 and TNF-α activity in RAW264.7 macrophages at 1–4 µM for active congeners [2].

Conformationally Defined Tool Compound for Target Engagement

The distinct conformational preference of the 3-nitrobenzamide regioisomer—free from the intramolecular hydrogen bonding that constrains the 2-nitro isomer—makes this compound a superior tool for target engagement studies where an extended amide geometry is required [1]. The 4-methylthio group provides a spectroscopic handle (UV-vis, Raman) and a potential metabolic soft spot (sulfoxidation), enabling metabolic stability and reactive metabolite studies that are not possible with the des-methylthio or 4-methyl analogs [2].

Crystallographic Investigation of Positional Isomer Series

This compound completes a comprehensive positional isomer matrix (3-nitro/4-methylthio vs. 2-nitro/4-methylthio vs. 3-nitro/6-methylthio combinations) for systematic crystallographic studies. Research demonstrates that nitro group position critically influences solid-state supramolecular arrangement, absorption, and fluorescence properties in N-(benzo[d]thiazol-2-yl)benzamide derivatives [1]. The 4-methylthio-3-nitro combination fills a specific gap in this isomer matrix, enabling complete structure-property relationship mapping for applications in crystal engineering, nonlinear optics, or fluorescence-based sensing [1].

Differentiated Building Block for Library Synthesis

For organizations building diversity-oriented benzothiazole screening libraries, this compound provides a unique combination of three chemically addressable functional groups: (i) the 3-nitro group, reducible to a primary amine for further derivatization; (ii) the 4-methylthio group, oxidizable to sulfoxide/sulfone for polarity tuning; and (iii) the amide linkage, modifiable via hydrolysis or transamidation [1]. This triple derivatization potential, combined with the compound's ≥95% commercial purity (Catalog No. CM997808) [2], distinguishes it from simpler analogs offering fewer synthetic handles.

Application
Selection Property
Validation Focus
Cancer cell‑model & anti‑inflammatory pathway lead optimization
3‑Nitro (meta) regioisomer conformation; 4‑methylthio lipophilicity
Antiproliferative endpoint review; cytokine‑modulation assay context
Conformationally defined tool compound studies
Extended amide geometry; metabolic soft spot (sulfoxidation)
Target‑engagement assay; metabolic stability screening
Positional isomer matrix for crystallographic investigations
3‑Nitro/4‑methylthio combination in isomer series
Solid‑state packing; structure‑property mapping
Derivatization‑ready building block for benzothiazole library synthesis
Three addressable groups: nitro, methylthio, amide
Synthetic handle diversification; purity verification
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